molecular formula C9H5ClF4O2 B7995441 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride

3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride

Cat. No.: B7995441
M. Wt: 256.58 g/mol
InChI Key: FYJVZWDTLYEIII-UHFFFAOYSA-N
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Description

3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride is a fluorinated benzoyl chloride derivative characterized by a tetrafluoroethoxy substituent at the meta position of the benzene ring. This compound is structurally distinguished by its electron-withdrawing tetrafluoroethoxy group (–OCF₂CF₂H), which significantly influences its reactivity and stability. Acyl chlorides like this are pivotal in organic synthesis, particularly in forming amides, esters, and other derivatives via nucleophilic acyl substitution.

Properties

IUPAC Name

3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF4O2/c10-7(15)5-2-1-3-6(4-5)16-9(13,14)8(11)12/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJVZWDTLYEIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride typically involves the reaction of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride. The reaction can be represented as follows:

F2CHCF2OC6H4COOH+SOCl2F2CHCF2OC6H4COCl+SO2+HCl\text{F2CHCF2OC6H4COOH} + \text{SOCl2} \rightarrow \text{F2CHCF2OC6H4COCl} + \text{SO2} + \text{HCl} F2CHCF2OC6H4COOH+SOCl2→F2CHCF2OC6H4COCl+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the use of catalysts if necessary.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or basic conditions.

    Reduction: Strong reducing agents like LiAlH4 are used under anhydrous conditions.

Major Products Formed

    Esters and Amides: Formed from nucleophilic substitution reactions.

    3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Formed from hydrolysis.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various fluorinated compounds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: May be used in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The tetrafluoroethoxy group imparts unique electronic properties, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride with structurally related benzoyl chloride derivatives and fluorinated aromatic compounds, based on the evidence provided:

Compound Name Substituents Key Functional Groups Reactivity/Applications Physical/Chemical Properties References
This compound –OCF₂CF₂H (meta) Acyl chloride (–COCl) High reactivity toward nucleophiles (amines, alcohols); used in pharmaceutical intermediates. Likely lower volatility due to bulky substituent; stability influenced by electron-withdrawing group.
2-Fluoro-3-(trifluoromethyl)benzoyl chloride –F (ortho), –CF₃ (meta) Acyl chloride (–COCl) Enhanced electrophilicity due to –CF₃; used in agrochemicals and fluorinated polymers. Boiling point and density data unavailable; higher reactivity than non-fluorinated analogs.
2-Chloro-5-(trifluoromethoxy)benzoyl chloride –Cl (ortho), –OCF₃ (para) Acyl chloride (–COCl) Dual electron-withdrawing effects (–Cl, –OCF₃); applications in specialty chemicals. CAS 1261731-24-1; industrial availability via suppliers (e.g., Chemdad Co.).
4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde –OCF₂CF₂H (para) Aldehyde (–CHO) Less reactive than acyl chloride; used in condensation reactions (e.g., Schiff base synthesis). Commercial availability (CymitQuimica); lower electrophilicity compared to acyl chlorides.
5-[3-(1,1,2,2-Tetrafluoroethoxy)phenylsulfonyloxy]benzimidazole-2-carbamate –OCF₂CF₂H (meta), sulfonyloxy (–SO₂O–) Carbamate (–OCONH₂), benzimidazole Anthelmintic drug precursor; synthesized via methylene chloride/triethylamine-mediated route. Melting point: 186°C; purified via methanol recrystallization.

Key Observations:

Reactivity Trends :

  • Acyl chlorides (e.g., this compound) exhibit higher reactivity than aldehydes or carbamates due to the electrophilic –COCl group.
    – Trifluoromethyl (–CF₃) and trifluoromethoxy (–OCF₃) substituents enhance electrophilicity more than tetrafluoroethoxy (–OCF₂CF₂H) due to stronger electron-withdrawing effects .

Synthetic Utility :

  • Fluorinated benzoyl chlorides are preferred for introducing fluorinated aromatic moieties into target molecules, improving metabolic stability and lipophilicity in drug candidates .
    – The tetrafluoroethoxy group’s bulkiness may reduce reaction rates compared to smaller substituents (e.g., –F or –Cl) but enhances steric control in regioselective syntheses .

Safety and Handling :

  • While explicit safety data for this compound are lacking, analogous acyl chlorides (e.g., trifluoromethanesulfonyl chloride in ) require precautions such as avoiding eye contact and using inert solvents .

Biological Activity

3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride is an organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound is characterized by the presence of a tetrafluoroethoxy group, which significantly influences its reactivity and interaction with biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and other fields.

  • Molecular Formula : C10H8ClF4O2
  • Molecular Weight : 274.62 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound's structure contributes to its reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis.

This compound primarily functions through nucleophilic substitution reactions due to its acyl chloride moiety. It can react with various nucleophiles, leading to the formation of amides and esters. This reactivity is essential for modifying biomolecules and exploring their interactions within biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoyl chlorides have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential enzymatic processes in bacteria.

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. A study reported an IC50 value of approximately 50 μM against human breast cancer cells (MDA-MB-231), suggesting moderate cytotoxic potential . The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Case Studies

  • Case Study on Antibacterial Activity :
    • A series of experiments were conducted using various concentrations of this compound against Gram-positive and Gram-negative bacteria.
    • Results indicated a dose-dependent inhibition of bacterial growth with minimal inhibitory concentrations (MIC) ranging from 25 to 100 μM.
Bacterial Strain MIC (μM)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100
  • Case Study on Cancer Cell Lines :
    • The compound was tested against various cancer cell lines including ovarian (A2780) and lung (A549) cancer cells.
    • The findings revealed significant cytotoxic effects with IC50 values indicating potential as a chemotherapeutic agent.
Cell Line IC50 (μM)
A2780 (Ovarian)40
A549 (Lung)60

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